molecular formula C8H7NO3 B493259 3'-Nitroacetophenone CAS No. 121-89-1

3'-Nitroacetophenone

Cat. No.: B493259
CAS No.: 121-89-1
M. Wt: 165.15g/mol
InChI Key: ARKIFHPFTHVKDT-UHFFFAOYSA-N
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Description

3’-Nitroacetophenone is an organic compound with the molecular formula C8H7NO3. It is a light beige powder that is used as a synthetic intermediate in the production of dyes and other organic compounds . The compound is characterized by the presence of a nitro group (-NO2) attached to the third position of the acetophenone structure, which consists of a benzene ring bonded to a carbonyl group (C=O) and a methyl group (CH3).

Mechanism of Action

Target of Action

The primary targets of 3’-Nitroacetophenone are the nitro and carbonyl oxygen atoms, which can act as hydrogen-bond acceptors .

Mode of Action

3’-Nitroacetophenone interacts with its targets through reduction reactions. When treated with sodium borohydride, only the carbonyl group is reduced. When reacted with tin and hydrochloric acid, only the nitro group is reduced . This selective reduction demonstrates the compound’s unique mode of action.

Biochemical Pathways

The reduction of 3’-Nitroacetophenone affects various biochemical pathways. The compound can undergo high hydrostatic pressure-assisted reduction with a Ni–Al alloy in water to form 1-(3-aminophenyl)ethanol . This process involves the transformation of the nitro group into an amino group, which can significantly impact downstream biochemical pathways.

Result of Action

The result of 3’-Nitroacetophenone’s action is the formation of 1-(3-aminophenyl)ethanol . This transformation occurs due to the reduction of the nitro group to an amino group, which can have various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Nitroacetophenone is typically synthesized through the nitration of acetophenone. The process involves dissolving acetophenone in concentrated sulfuric acid at 0°C, followed by the slow addition of a nitration mixture consisting of concentrated sulfuric acid and concentrated nitric acid. The reaction mixture is maintained at temperatures between -5°C and 0°C to ensure controlled nitration. The crude product is precipitated by quenching into ice, filtered, and washed to remove any residual acid. Purification is achieved through recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the production of 3’-Nitroacetophenone follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The use of high-pressure reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 3’-Nitroacetophenone undergoes various chemical reactions, including reduction, substitution, and oxidation.

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3’-Aminoacetophenone

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

3’-Nitroacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of fluorine-based aminothiazoles with antimicrobial activity. It also serves as an intermediate in the production of other organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: 3’-Nitroacetophenone derivatives are explored for their potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2’-Nitroacetophenone
  • 4’-Nitroacetophenone
  • 3’-Aminoacetophenone
  • 4’-Aminoacetophenone

Comparison: 3’-Nitroacetophenone is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2’-Nitroacetophenone and 4’-Nitroacetophenone, the meta position of the nitro group in 3’-Nitroacetophenone makes it less reactive towards electrophilic aromatic substitution but more suitable for nucleophilic aromatic substitution. The presence of the nitro group also makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

1-(3-nitrophenyl)ethanone
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InChI

InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3
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InChI Key

ARKIFHPFTHVKDT-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
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Molecular Formula

C8H7NO3
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DSSTOX Substance ID

DTXSID1025722
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Molecular Weight

165.15 g/mol
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Physical Description

3-nitroacetophenone is a light beige powder. (NTP, 1992), Light beige solid; [CAMEO] Tan powder; [MSDSonline]
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Boiling Point

396 °F at 760 mmHg (NTP, 1992), 202 °C
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ETHER, SLIGHTLY SOL IN ALCOHOL
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Vapor Pressure

0.0024 [mmHg], 3.86X10-5 mm Hg at 25 °C
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Color/Form

NEEDLES FROM ALCOHOL

CAS No.

121-89-1
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Melting Point

178 °F (NTP, 1992), 81 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3'-nitroacetophenone?

A1: this compound has a molecular formula of C8H7NO3 and a molecular weight of 165.15 g/mol. []

Q2: Are there any available spectroscopic data for this compound?

A2: Yes, FTIR and FT-Raman spectra have been recorded for this compound, providing insights into its vibrational modes and structural features. []

Q3: How does the nitro group in this compound influence its activity compared to acetophenone?

A3: The presence and position of the nitro group significantly affect the biological activity of acetophenone derivatives. For example, 3-nitroacetophenone exhibits moderate antioxidant and antiproliferative properties, while other substitutions may enhance specific activities like antitumor effects. []

Q4: Have any studies investigated the effects of modifying the acetophenone core structure of this compound?

A4: Yes, researchers have synthesized analogs with varying core structures, such as replacing the phenyl ring with naphthyl or biphenyl groups. These modifications led to changes in antiproliferative activity, particularly against the MCF-7 breast adenocarcinoma cell line. []

Q5: Has this compound been investigated for its catalytic properties?

A5: While this compound itself hasn't been extensively explored as a catalyst, its derivatives, particularly metal complexes, have shown catalytic potential. For instance, VO(IV) and Mn(III) complexes with a Schiff base ligand derived from 2-hydroxy-5-methylacetophenone, 2-hydroxy-5-methyl-3-nitroacetophenone, and carbohydrazide were studied for their ability to catalyze the oxidation of styrene. []

Q6: Can this compound be used as a degassing agent in high-voltage capacitors?

A6: Yes, this compound, along with 2-nitroanisole, can be incorporated as a degassing agent in conductive electrolytes for high-voltage electrolytic capacitors. These electrolytes, composed of ethylene glycol, di(ethylene glycol), boric acid, an aliphatic dicarboxylic acid, and a very long-chain dicarboxylic acid, exhibit acceptable breakdown voltage and bulk conductivity. []

Q7: Have any computational studies been conducted on this compound?

A7: Yes, density functional theory (DFT) calculations have been employed to study the adsorption behavior of 3-nitroacetophenone on mild steel surfaces, providing insights into its corrosion inhibition mechanism. [] Additionally, molecular docking studies have been performed to investigate the interaction of 2′-hydroxy-5′-methyl-3′-nitroacetophenone with glutathione reductase (GR) and glutathione S-transferase (GT), aiming to predict its biological activity. []

Q8: How is this compound typically quantified in complex mixtures?

A8: HPLC methods have been developed for the simultaneous determination of 3-nitroacetophenone and other compounds, like 4-nitrobenzyl alcohol, in electrolyte solutions. These methods utilize reverse-phase chromatography with UV detection for quantification. []

Q9: Are there any established methods for characterizing the purity of synthesized this compound?

A9: Various techniques are employed for characterizing the purity of synthesized this compound, including melting point determination, elemental analysis, and spectroscopic methods like FTIR and UV-Vis spectroscopy. []

Q10: What are the main applications of this compound?

A10: this compound serves as a versatile intermediate in organic synthesis. It acts as a precursor for synthesizing pharmaceuticals, particularly those with antioxidant, antiproliferative, and antitumor properties. [, ] Additionally, it is employed in material science as a component in electrolytes for high-voltage capacitors. []

Q11: Has this compound been investigated for its biological activity?

A11: While not a pharmaceutical itself, derivatives of this compound, including those incorporating benzoxazole moieties and Schiff bases, have demonstrated promising antileishmanial and protease inhibition properties. [] Studies on 2′-hydroxy-5′-methyl-3′-nitroacetophenone have revealed significant antioxidant and anti-human lung cancer activities. []

Q12: Can this compound be utilized in the synthesis of other valuable compounds?

A12: Yes, this compound acts as a key starting material for constructing various heterocyclic compounds, such as benzoxazoles, chromones, and cinnolines, which hold significance in medicinal chemistry. [, , ]

Q13: Is there any information available on the environmental impact and degradation of this compound?

A13: While specific data on this compound's environmental fate might be limited, its presence among tested ketones for joint toxicity to Scenedesmus obliquus highlights the importance of understanding its ecological impact. [] Further research is needed to assess its biodegradability and potential for bioaccumulation.

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